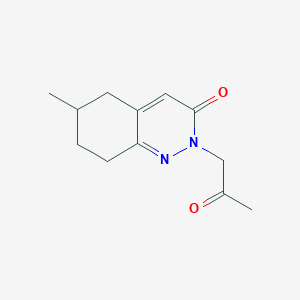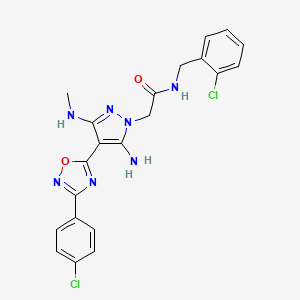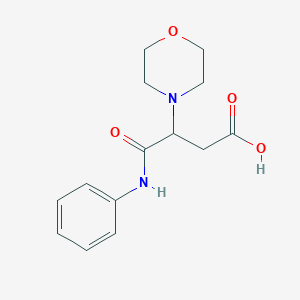
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Methyl-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one” is a chemical compound with the CAS Number: 412018-59-8 . It has a molecular weight of 166.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H10N2O2/c1-6-3-4-8(12)10(9-6)5-7(2)11/h3-4,9H,1,5H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” are not available, related compounds such as 2-amino-6-(1H-benzo[d]imidazol-2-ylthio)-chromenes have been studied. These compounds have been found to undergo reactions such as the addition of diethylmalonate to conjugated ketones in the presence of NaOEt in abs EtOH, followed by hydrolysis of the ester in a solution of NaOH and subsequent decarboxylation .Physical And Chemical Properties Analysis
The compound “6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” is a solid . It has a molecular weight of 166.18 .Aplicaciones Científicas De Investigación
Tandem One-Pot Synthesis
This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. The synthesis utilizes sustainable ultrasound and microwave platforms, indicating its relevance in green chemistry and the development of efficient synthetic methodologies (Al-Matar et al., 2018).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. The study found that certain derivatives exhibit antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Refaat et al., 2004).
Mosquito Larvicidal Activity
Compounds structurally related to "6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" have been synthesized and tested for their mosquito larvicidal activity. This research highlights the compound's potential in contributing to the development of new insecticides (Rajanarendar et al., 2010).
Chemical and Structural Analysis
The compound and its derivatives are also subjects of chemical and structural analysis to understand their properties better. This includes studies on their synthesis, spectroscopic investigation, crystal structure analysis, and quantum chemical studies to explore their potential biological activities and applications in various fields, including pharmacology and material science (Bargavi et al., 2021).
Sensing Properties
Isomers related to "6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" have been studied for their fluorescence sensing properties. These studies are crucial for developing new sensors for metals and other important analytes, demonstrating the compound's utility in analytical chemistry (Hazra et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
6-methyl-2-(2-oxopropyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-4-11-10(5-8)6-12(16)14(13-11)7-9(2)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPVYXZBWJEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-naphthamide](/img/structure/B2365018.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)
![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)
![2-[1-(2-Methoxy-4,5-dimethylphenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2365025.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2365028.png)
![2-{2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2365031.png)
![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2365032.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2365033.png)

![2-Methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2365036.png)
![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)
